molecular formula C16H19N3O5 B6045686 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No.: B6045686
M. Wt: 333.34 g/mol
InChI Key: AOESREPKRSAXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a 3,5-dimethoxybenzoyl group and a butanoic acid moiety

Preparation Methods

The synthesis of 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.

    Introduction of the 3,5-dimethoxybenzoyl group: This step involves the acylation of the pyrazole ring using 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the butanoic acid moiety: This can be done through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles such as alkyl halides.

Scientific Research Applications

4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole-containing compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid include:

    4-[(3,5-dimethoxybenzoyl)amino]benzoic acid: This compound shares the 3,5-dimethoxybenzoyl group but has a different core structure.

    3,5-dimethoxybenzoic acid: This simpler compound lacks the pyrazole and butanoic acid moieties but retains the dimethoxybenzoyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the simpler analogs.

Properties

IUPAC Name

4-[4-[(3,5-dimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-13-6-11(7-14(8-13)24-2)16(22)18-12-9-17-19(10-12)5-3-4-15(20)21/h6-10H,3-5H2,1-2H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESREPKRSAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.